molecular formula C8H14O4 B073191 1,3-Butanediol diacetate CAS No. 1117-31-3

1,3-Butanediol diacetate

Cat. No.: B073191
CAS No.: 1117-31-3
M. Wt: 174.19 g/mol
InChI Key: MPAGVACEWQNVQO-UHFFFAOYSA-N
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Description

1,3-Butanediol diacetate is an organic compound with the molecular formula C8H14O4. It is also known by other names such as 1,3-Butylene diacetate, 1,3-Butylene glycol diacetate, and 1,3-Diacetoxybutane . This compound is a diester derived from 1,3-butanediol and acetic acid. It is a colorless liquid with a mild odor and is used in various industrial applications.

Scientific Research Applications

1,3-Butanediol diacetate has several applications in scientific research and industry:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the preparation of biological samples and as a stabilizer for certain biological compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Safety and Hazards

When handling 1,3-Butanediol diacetate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Future Directions

Research works have been conducted to produce 1,3-Butadiene, an important chemical for the production of various synthetic rubbers, from renewable resources instead of petroleum . Biomass-derived C4 alcohols such as 1,3-Butanediol have been considered as alternative resources to produce 1,3-Butadiene . This suggests potential future directions for the use of 1,3-Butanediol diacetate in similar applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that 1,3-butanediol, the parent compound, can be metabolized in the body to produce β-hydroxybutyrate, a ketone body . This suggests that 1,3-Butanediol diacetate may interact with enzymes involved in ketone body metabolism.

Cellular Effects

The cellular effects of this compound are not well-documented. Studies on 1,3-butanediol have shown that it can influence cellular processes. For example, it has been found to increase β-hydroxybutyrate serum levels in rats, which can affect various cellular processes, including energy metabolism and redox homeostasis .

Molecular Mechanism

It is known that 1,3-butanediol can be metabolized into β-hydroxybutyrate, a molecule that has multiple roles in the body, including serving as an energy substrate and signaling molecule .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Studies on 1,3-butanediol have shown that its effects can vary over time. For example, a study found that rats treated with 1,3-butanediol showed a rapid and sustained reduction in body mass, along with other physiological changes .

Dosage Effects in Animal Models

A study on 1,3-butanediol found that only high concentrations of the compound were able to significantly elevate β-hydroxybutyrate levels in rats, and this was associated with various side effects .

Metabolic Pathways

1,3-butanediol is known to be involved in the metabolic pathway for the production of β-hydroxybutyrate .

Transport and Distribution

Given its lipophilic nature, it is likely to be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its potential to be metabolized into β-hydroxybutyrate, it may be localized in the mitochondria, where ketone body metabolism occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butanediol diacetate can be synthesized through the esterification of 1,3-butanediol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The general reaction is as follows:

CH3CH2CH(OH)CH2OH+2CH3COOHCH3CH2CH(OCOCH3)CH2OCOCH3+2H2O\text{CH}_3\text{CH}_2\text{CH}(\text{OH})\text{CH}_2\text{OH} + 2\text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{OCOCH}_3)\text{CH}_2\text{OCOCH}_3 + 2\text{H}_2\text{O} CH3​CH2​CH(OH)CH2​OH+2CH3​COOH→CH3​CH2​CH(OCOCH3​)CH2​OCOCH3​+2H2​O

Industrial Production Methods

In industrial settings, this compound is produced by reacting 1,3-butanediol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Butanediol diacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 1,3-butanediol and acetic acid.

    Transesterification: This reaction involves the exchange of the ester groups with another alcohol in the presence of a catalyst, forming new esters.

    Oxidation: this compound can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 1,3-Butanediol and acetic acid.

    Transesterification: New esters and acetic acid.

    Oxidation: Corresponding carbonyl compounds such as aldehydes or ketones.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Butanediol
  • 1,4-Butanediol
  • 2,3-Butanediol
  • 2-Methylpropane-1,2-diol
  • 2-Methylpropane-1,3-diol

Uniqueness

1,3-Butanediol diacetate is unique due to its specific ester structure, which imparts distinct physical and chemical properties compared to its isomers. For example, 1,4-butanediol is primarily used as an industrial solvent and in the production of plastics, while 2,3-butanediol has applications in the production of synthetic rubber .

Properties

IUPAC Name

3-acetyloxybutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAGVACEWQNVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275772, DTXSID00862549
Record name 1,3-Diacetoxybutane
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Record name 1,3-Butanediol diacetate
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-31-3, 106484-02-0
Record name 1,3-Butylene glycol diacetate
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Record name 1,3-Butanediol diacetate
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Record name 1,3-Butanediol diacetate
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Record name 1,3-Butanediol, 1,3-diacetate
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Record name 1,3-Diacetoxybutane
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Record name 1,3-Butanediol diacetate
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Record name 1,3-butylene diacetate
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Record name 1,3-BUTANEDIOL DIACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Are there any challenges in using 1,3-Butanediol diacetate as a dietary energy source?

A2: Yes, some practical challenges exist. Firstly, the bitter taste of this compound can lead to reduced feed intake in animals. Secondly, its volatile nature results in the release of free acetic acid during storage, impacting its practicality as a feed additive.

Q2: Can bacteria utilize this compound?

A3: While not directly addressed in the provided research, a study focusing on Acinetobacter sp. showed the bacteria could metabolize various acetic ester compounds, including closely related molecules like ethyl acetate and propyl acetate. This suggests that bacterial degradation of this compound is plausible and warrants further investigation.

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